Levofloxacin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

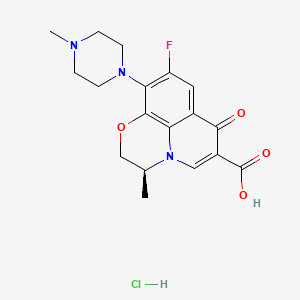

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOOISJXWZMLBN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432709 | |

| Record name | Levofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177325-13-2, 138199-71-0 | |

| Record name | Levofloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177325-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177325132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrate (2:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTN0D03VRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levofloxacin Hydrochloride and DNA Gyrase: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential bacterial type II topoisomerases, primarily DNA gyrase and, in many species, topoisomerase IV.[1] Its mechanism centers on the inhibition of DNA replication and repair by stabilizing a covalent enzyme-DNA complex, which induces lethal double-strand breaks in the bacterial chromosome.[2][3] This technical guide provides an in-depth examination of the molecular interactions between levofloxacin hydrochloride and its primary target, DNA gyrase. It includes a summary of quantitative inhibitory data, detailed experimental protocols for assessing enzyme activity, and visualizations of the core mechanism and associated workflows.

The Molecular Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a unique topoisomerase II enzyme responsible for introducing negative supercoils into DNA, a critical process for relieving torsional stress during DNA replication and transcription.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[4]

-

GyrA Subunit: Responsible for DNA binding and contains the active-site tyrosine residue that mediates the cleavage and re-ligation of the DNA strands.[4]

-

GyrB Subunit: Possesses the ATPase activity that powers the strand-passage reaction required for supercoiling.[4]

Core Mechanism of Levofloxacin Action

Levofloxacin's action is not a simple competitive inhibition but rather the poisoning of the enzyme. The process involves the formation of a stable ternary complex consisting of levofloxacin, DNA gyrase, and the bacterial DNA.[2]

-

Enzyme-DNA Binding: DNA gyrase binds to a segment of DNA and creates a transient double-strand break. The enzyme remains covalently attached to the 5' ends of the cleaved DNA.

-

Levofloxacin Intercalation: Levofloxacin intercalates into the cleaved DNA-enzyme complex. It binds to a pocket formed by both the enzyme and the DNA, acting as a molecular wedge. This interaction is stereospecific; levofloxacin is the (−)-(S)-enantiomer of the racemic drug ofloxacin (B1677185) and binds far more effectively than its (+)-(R)-counterpart.[5][6]

-

Stabilization of the Cleavage Complex: The presence of levofloxacin prevents the re-ligation of the broken DNA strands.[3] This traps the DNA gyrase in its cleavage-competent state, forming the stable ternary complex.

-

Induction of DNA Damage: The stalled replication fork collides with this stabilized complex, leading to the release of irreversible and lethal double-strand DNA breaks.[2][3] This catastrophic damage triggers cellular processes that culminate in rapid bacterial cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Levofloxacin - Wikipedia [en.wikipedia.org]

- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Levofloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin (B1675101), the S-(-)-isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic renowned for its broad-spectrum bactericidal activity.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of Levofloxacin hydrochloride, its mechanism of action, quantitative efficacy data, and the standardized experimental protocols used for its evaluation. The information is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4][5] By forming a ternary complex with the enzyme and DNA, levofloxacin traps the enzyme in a state where it is covalently bound to the DNA, leading to an accumulation of double-strand breaks in the bacterial chromosome and subsequent cell death.[5] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[2][6]

Caption: Mechanism of action of Levofloxacin.

Antibacterial Spectrum and Efficacy

Levofloxacin demonstrates potent activity against a wide range of pathogens, including Gram-positive, Gram-negative, and atypical bacteria.[1][7] Its efficacy is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[4]

Gram-Positive Bacteria

Levofloxacin exhibits enhanced activity against Gram-positive cocci, particularly Streptococcus pneumoniae, including penicillin-resistant strains.[6][8] It is also effective against methicillin-susceptible Staphylococcus aureus and other streptococci.[9] However, resistance is common in methicillin-resistant Staphylococcus aureus (MRSA) and some enterococci.[4][9]

| Gram-Positive Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.12 - 0.25 | - |

| Staphylococcus aureus (Methicillin-Resistant) | >4 | >4 |

| Streptococcus pneumoniae | 0.5 | 2 |

| Streptococcus pyogenes | 0.5 | - |

| Enterococcus faecalis | - | >4 |

| Enterococcus faecium | - | - |

| Listeria monocytogenes | - | - |

| (Data compiled from multiple sources)[4][9][10] |

Gram-Negative Bacteria

Levofloxacin is highly active against many Gram-negative bacteria, including members of the Enterobacteriaceae family and Haemophilus influenzae.[1][10] Its activity against Pseudomonas aeruginosa is notable, although it may be less potent than ciprofloxacin (B1669076) in some cases.[6][8]

| Gram-Negative Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | ≤0.03 - 0.12 | - |

| Klebsiella pneumoniae | ≤0.03 - 0.12 | - |

| Proteus mirabilis | ≤0.03 - 0.12 | - |

| Pseudomonas aeruginosa | 0.5 - 1 | - |

| Haemophilus influenzae | - | ≤0.06 |

| Moraxella catarrhalis | - | ≤0.06 |

| Acinetobacter spp. | ≤0.03 - 1 | - |

| Xanthomonas maltophilia | 0.5 | - |

| (Data compiled from multiple sources)[10][11] |

Atypical Bacteria

Levofloxacin is effective against atypical respiratory pathogens, which lack a cell wall and are therefore resistant to many other classes of antibiotics.[7][8] This makes it a valuable agent in the treatment of community-acquired pneumonia.[12]

| Atypical Bacteria | MIC₉₀ (mg/L) |

| Legionella pneumophila | 0.03 |

| Mycoplasma pneumoniae | - |

| Chlamydia pneumoniae | - |

| (Data compiled from multiple sources)[13] |

Clinical success rates for levofloxacin in treating atypical pneumonia are high, with reports of 96% for Mycoplasma pneumoniae and Chlamydophila pneumoniae, and 92% for Legionella infections.[12][14]

Experimental Protocols for Susceptibility Testing

The in-vitro susceptibility of bacterial strains to levofloxacin is determined using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[4] The most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

Levofloxacin powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Levofloxacin Dilutions: A stock solution of levofloxacin is prepared. Serial two-fold dilutions are then made in CAMHB within the wells of a 96-well microtiter plate to achieve a range of final concentrations.[4][15]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[15] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

-

Inoculation: Each well of the microtiter plate containing the levofloxacin dilutions is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[4][15]

-

Interpretation of Results: The MIC is recorded as the lowest concentration of levofloxacin that completely inhibits visible bacterial growth.[4][15]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 6. Levofloxacin - Wikipedia [en.wikipedia.org]

- 7. Levofloxacin: a review of its use in the treatment of bacterial infections in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In vitro activity of levofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and safety of levofloxacin in the context of other contemporary fluoroquinolones: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of levofloxacin against contemporary clinical isolates of Legionella pneumophila, Mycoplasma pneumoniae and Chlamydia pneumoniae from North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Levofloxacin Hydrochloride in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of levofloxacin (B1675101) hydrochloride in various research buffers. Understanding the solubility of an active pharmaceutical ingredient (API) like levofloxacin is a cornerstone of drug development, influencing formulation design, bioavailability, and therapeutic efficacy. This document consolidates quantitative solubility data from peer-reviewed literature, presents detailed experimental protocols for solubility determination, and includes visual workflows to facilitate experimental design and execution.

Quantitative Solubility Data

The solubility of levofloxacin is significantly influenced by the pH of the medium. As a zwitterionic compound, its solubility profile exhibits a characteristic U-shape, with higher solubility in acidic and basic conditions and a minimum near its isoelectric point. The following tables summarize the available quantitative data for levofloxacin and its hemihydrate salt in commonly used research buffers.

Table 1: Solubility of Levofloxacin and its Hemihydrate Salt in Aqueous and Phosphate Buffer Solutions

| Form of Levofloxacin | Buffer/Solvent | pH | Temperature (°C) | Solubility (mg/mL) |

| Levofloxacin | Aqueous Solution | 0.6 - 5.8 | Not Specified | ~100[1] |

| Levofloxacin | Aqueous Solution | 6.7 | Not Specified | 272 (Maximum)[1] |

| Levofloxacin | Aqueous Solution | 6.9 | Not Specified | ~50 (Minimum)[1] |

| Levofloxacin Hydrate | Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~5[2] |

Table 2: Solubility of Levofloxacin Hemihydrate in Citrate (B86180) Buffer

| Buffer | pH | Temperature (°C) | Ionic Strength (µ) | Solubility (mg/mL) |

| Citrate (0.02 M) | 3.0 | 30 ± 0.5 | 0.2 | 70.66 ± 0.43[3] |

| Citrate (0.02 M) | 4.0 | 30 ± 0.5 | 0.2 | 65.40 ± 0.56[3] |

| Citrate (0.02 M) | 5.0 | 30 ± 0.5 | 0.2 | 57.55 ± 0.32[3] |

| Citrate (0.02 M) | 6.0 | 30 ± 0.5 | 0.2 | 51.07 ± 0.44[3] |

| Citrate (0.02 M) | 7.0 | 30 ± 0.5 | 0.2 | 49.66 ± 0.17[3] |

| Citrate (0.02 M) | 8.0 | 30 ± 0.5 | 0.2 | 44.39 ± 0.18[3] |

Note on Acetate (B1210297) and Tris Buffers: Despite a thorough literature search, specific quantitative solubility data for levofloxacin hydrochloride in acetate and Tris buffers could not be located. Researchers requiring this information are advised to determine it experimentally using the protocols outlined in the following section.

Experimental Protocols

The determination of drug solubility is a fundamental experiment in pre-formulation studies. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.

Equilibrium Solubility Determination via Shake-Flask Method

This protocol is adapted from established methodologies for determining the equilibrium solubility of a drug substance.[4]

Objective: To determine the equilibrium solubility of this compound in a specific buffer at a controlled temperature.

Materials:

-

This compound powder

-

Selected research buffer (e.g., Phosphate, Citrate, Acetate, Tris)

-

High-purity water

-

Calibrated pH meter

-

Analytical balance

-

Mechanical shaker or orbital incubator shaker

-

Constant temperature water bath or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometric method)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Buffer Preparation: Prepare the desired buffer solution at the target pH and concentration. Detailed buffer preparation protocols are provided in section 2.2.

-

Sample Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the prepared buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a mechanical shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies by sampling at different time points until the concentration of levofloxacin in the solution remains constant.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with the appropriate mobile phase or buffer to a concentration within the calibrated range of the analytical method. Analyze the concentration of levofloxacin in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Data Analysis: Calculate the solubility of this compound in the buffer, expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Preparation of Research Buffers

Accurate preparation of buffer solutions is critical for obtaining reliable solubility data. The following are standard protocols for preparing common research buffers.

2.2.1. Phosphate-Buffered Saline (PBS), pH 7.4

-

Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.

-

Adjust the pH to 7.4 with HCl.

-

Add distilled water to a final volume of 1 L.

2.2.2. Citrate Buffer (0.1 M), pH 3.0 - 6.2

-

Prepare stock solutions of 0.1 M citric acid monohydrate (21.01 g/L) and 0.1 M trisodium (B8492382) citrate dihydrate (29.41 g/L).

-

Mix the stock solutions in the appropriate ratios to achieve the desired pH. For example, for a pH of 4.6, mix 36.8 mL of 0.1 M citric acid with 13.2 mL of 0.1 M sodium citrate and dilute to 100 mL.

2.2.3. Acetate Buffer (0.1 M), pH 3.6 - 5.6

-

Prepare stock solutions of 0.1 M acetic acid (5.7 mL of glacial acetic acid per L) and 0.1 M sodium acetate (8.2 g of anhydrous sodium acetate per L).

-

Mix the stock solutions in the appropriate ratios to achieve the desired pH. For example, for a pH of 4.6, mix 51 mL of 0.1 M acetic acid with 49 mL of 0.1 M sodium acetate.

2.2.4. Tris-HCl Buffer (0.1 M), pH 7.2 - 9.0

-

Dissolve 12.11 g of Tris base in 800 mL of distilled water.

-

Adjust the pH to the desired value using concentrated HCl.

-

Add distilled water to a final volume of 1 L.

Levofloxacin's Mechanism of Action: Inhibition of Bacterial DNA Replication

Levofloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, levofloxacin prevents bacterial cells from dividing and ultimately leads to cell death.

References

The Genesis and Synthesis of Levofloxacin Hydrochloride: A Technical Guide

Introduction: Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, stands as a cornerstone in the treatment of a wide array of bacterial infections. As the pure (-)-(S)-enantiomer of the racemic drug ofloxacin (B1677185), it exhibits enhanced antibacterial activity and a more favorable safety profile. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and core synthesis of Levofloxacin hydrochloride, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

Levofloxacin was synthesized and developed by scientists at Daiichi Seiyaku.[1] Recognizing that the antibacterial activity of the racemic ofloxacin resided primarily in one of its enantiomers, they endeavored to isolate and synthesize the pure levorotatory form. In 1985, they successfully achieved the separate synthesis of the pure levo form, demonstrating its reduced toxicity and increased potency compared to its dextrorotatory counterpart.[1] This pivotal achievement led to its first market approval in Japan in 1993 for oral administration under the brand name Cravit.[1]

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Levofloxacin exerts its bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3]

-

DNA Gyrase: Primarily targeted in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process necessary to relieve torsional stress during DNA unwinding for replication and transcription.[2]

-

Topoisomerase IV: This enzyme is the main target in Gram-positive bacteria and is responsible for separating interlinked daughter DNA strands after replication, enabling cell division.[2]

Levofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that have been cleaved by the enzymes.[3] This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[3] The S-enantiomer (levofloxacin) binds more effectively to these enzymes than the R-enantiomer.[2]

Below is a diagram illustrating the mechanism of action of Levofloxacin.

Caption: Mechanism of Levofloxacin action.

Synthesis of this compound

The most prevalent and efficient synthesis of levofloxacin involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid with N-methylpiperazine. The final product is often crystallized as the stable hemihydrate form.

Core Synthesis Experimental Protocol

This protocol outlines the synthesis of crude levofloxacin, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of Crude Levofloxacin

-

Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, suspend 5g (17.8 mmol) of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid in 2.5 mL of Dimethyl Sulfoxide (DMSO).[6]

-

Addition of Reagent: Add 4.2 mL (37.9 mmol) of N-methylpiperazine to the suspension.[6]

-

Reaction Conditions: Heat the reaction mixture to 120°C. The suspension will become a clear solution. Maintain this temperature for approximately 2.5 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to 70°C and add 25 mL of isopropanol.[6] Allow the mixture to slurry for 1 hour at ambient temperature.[6]

-

Filtration and Drying: Filter the resulting precipitate and dry it overnight to yield crude levofloxacin.[6]

Step 2: Preparation of this compound

-

Dissolution: Dissolve the crude levofloxacin obtained in the previous step in a suitable solvent such as chloroform (B151607).[7]

-

Acidification: While stirring, add a solution of hydrochloric acid (e.g., 35 wt%) to adjust the pH of the solution to 4-6.[7]

-

Crystallization: Cool the solution to induce crystallization of this compound.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Levofloxacin Synthesis Workflow.

Quantitative Data

The yield of the levofloxacin synthesis is influenced by the choice of solvent and reaction conditions. The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Synthesis of Crude Levofloxacin - Reaction Conditions and Yields

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl Sulfoxide (DMSO) | 120 | 2.5 | 91.3 | [6][8] |

| Dimethylacetamide (DMA) | 110 | 1.5 | 89.3 | [8] |

| Propylene Glycol Methyl Ether | 120 | 12 | 85 | [1] |

| Isopropyl Alcohol | 80 | 12 | 75 | [1] |

| Neat (No Solvent) | Reflux | 0.67 | 76 | [5][8] |

Table 2: Purification of Levofloxacin Hemihydrate - Conditions and Yields

| Solvent System | Initial Levofloxacin | Yield (%) | Reference |

| n-Butanol:H₂O (9:1) | 1.5 g crude | 81 | [9] |

| Acetonitrile:H₂O (99:1) | 22.17 g wet crude | 84 | [9] |

| DMSO:H₂O (1:5) | 1 g crude | 84 | [10] |

Table 3: In Vitro Inhibitory Activity of Levofloxacin

| Enzyme Target | Organism | IC₅₀ (µg/mL) | Reference |

| DNA Gyrase | Enterococcus faecalis | 28.1 | [3] |

| DNA Gyrase | - | 2.50 ± 0.14 | [11] |

| Topoisomerase IV | Enterococcus faecalis | - |

Experimental Protocols for Activity Assessment

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is observed as a reduction in the amount of supercoiled DNA.

-

Reaction Mixture: Prepare a reaction mixture (30 µL total volume) containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.[11]

-

Inhibitor Addition: Add varying concentrations of levofloxacin (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.[11]

-

Enzyme and Substrate Addition: Add 0.4 µg of DNA gyrase (A and B subunits) and 0.25–0.5 µg of relaxed pBR322 plasmid DNA.[11]

-

Incubation: Incubate the reaction at 25°C for 60 minutes.[11]

-

Reaction Termination and Analysis: Stop the reaction by adding an equal volume of chloroform and vortexing.[11] Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The amount of supercoiled plasmid DNA is quantified to determine the extent of inhibition.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles.

-

Reaction Setup: In a reaction tube, combine 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT), ATP, and catenated kDNA substrate.[3]

-

Inhibitor Addition: Add various concentrations of levofloxacin to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding purified bacterial topoisomerase IV enzyme.[3]

-

Incubation: Incubate at 37°C for 30 minutes.[3]

-

Reaction Termination and Analysis: Stop the reaction by adding a stop solution/loading dye containing SDS.[3] Separate the reaction products on a 1% agarose gel. Inhibition is observed as a decrease in the amount of decatenated minicircles that migrate into the gel.[3]

Enzyme Inhibition Assay Workflow

The following diagram depicts a generalized workflow for assessing enzyme inhibition by Levofloxacin.

Caption: Enzyme Inhibition Assay Workflow.

Conclusion

The discovery and development of levofloxacin represent a significant advancement in antibacterial therapy. Its targeted mechanism of action, coupled with well-established and optimizable synthetic routes, has solidified its role in clinical practice. This guide provides a comprehensive overview of the key technical aspects of levofloxacin's discovery and synthesis, offering valuable insights for professionals in the field of drug development and research. The provided experimental protocols and quantitative data serve as a foundation for further investigation and optimization of this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Levofloxacin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. sciforum.net [sciforum.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP1772457A2 - Preparation of levofloxacin and forms thereof - Google Patents [patents.google.com]

- 7. CN106674250A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. US20030144511A1 - Methods for the purification of levofloxacin - Google Patents [patents.google.com]

- 10. EP1451194B2 - Preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]

- 11. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Imperative: A Technical Guide to the Differential Activity of Levofloxacin Hydrochloride and Ofloxacin's Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a widely recognized fluoroquinolone antibiotic, is a racemic mixture of two enantiomers: the levorotatory S-(-)-isomer, levofloxacin (B1675101), and the dextrorotatory R-(+)-isomer, dextrofloxacin. This technical guide provides an in-depth analysis of the profound impact of stereochemistry on the antimicrobial efficacy of these compounds. It has been conclusively established that the antibacterial prowess of ofloxacin resides almost exclusively in its S-(-)-enantiomer, levofloxacin. This guide will dissect the quantitative differences in their in-vitro activity, delineate the experimental protocols used to ascertain these differences, and visually represent the underlying molecular mechanisms and structural relationships.

Introduction: The Significance of Chirality in Fluoroquinolones

Ofloxacin is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class.[1] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. Ofloxacin exists as a racemic mixture, containing equal amounts of levofloxacin and dextrofloxacin.[2] Levofloxacin, the S-(-)-isomer of ofloxacin, is the biologically active component, demonstrating significantly greater antibacterial activity than its R-(+)-enantiomer.[2][3] In fact, levofloxacin is generally considered to be at least twice as active as racemic ofloxacin, while dextrofloxacin exhibits minimal to no significant antibacterial effect.[2][4] This disparity in activity underscores the critical role of stereochemistry in the interaction between the drug and its bacterial targets.

Comparative In-Vitro Antimicrobial Activity

The enhanced potency of levofloxacin over ofloxacin and the virtual inactivity of dextrofloxacin are quantitatively demonstrated through Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater antibacterial potency.

Activity Against Gram-Positive Bacteria

Levofloxacin consistently demonstrates superior activity against a range of Gram-positive pathogens compared to ofloxacin and its dextrorotatory isomer.

| Bacterial Species | Strain | Levofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) | D-Ofloxacin MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 0.5 | - | 16 |

| Staphylococcus aureus | ATCC 29213 | 0.25 | - | 16 |

| Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates) | MIC90 | 0.5 | - | >64 |

| Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates) | MIC90 | 16 | - | >64 |

| Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible) | MIC90 | 1 | - | 64 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | MIC50 | 0.5 | 1.0 | - |

| Enterococcus faecalis | MIC50 | 0.5 | 1.0 | - |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for D-Ofloxacin against S. pneumoniae indicates it is largely inactive.[2]

Activity Against Gram-Negative Bacteria

The trend of superior activity for levofloxacin continues against Gram-negative bacteria, where it is generally twice as potent as ofloxacin.

| Bacterial Species | Levofloxacin MIC90 (µg/mL) | Ofloxacin MIC90 (µg/mL) |

| Escherichia coli | ≤1 | ≤2 |

| Pseudomonas aeruginosa | 1.0 | 2.0 |

| Acinetobacter spp. | 1.0 | 2.0 |

| Xanthomonas maltophilia | 0.5 | 1.0 |

Note: Direct comparative MIC data for D-Ofloxacin against Gram-negative bacteria is limited due to its recognized lack of significant activity. The data for ofloxacin, being a 1:1 mixture, infers the minimal contribution of the D-enantiomer.[1][2][5]

Mechanism of Stereoisomeric Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The bactericidal action of levofloxacin and ofloxacin stems from their ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. The differential potency of the ofloxacin enantiomers is a direct result of their stereospecific interactions with the enzyme-DNA complex.[3]

Differential Inhibition of Target Enzymes

The S-(-)-configuration of levofloxacin allows for a more favorable and potent interaction with the active sites of DNA gyrase and topoisomerase IV. This is reflected in the 50% inhibitory concentration (IC50) values, which quantify the concentration of a drug required to inhibit 50% of the enzyme's activity.

| Enzyme | Organism | Levofloxacin IC50 (µg/mL) | Ofloxacin IC50 (µg/mL) |

| DNA Gyrase | Escherichia coli | 2.50 ± 0.14 | 6.20 ± 0.17 |

| DNA Gyrase | Enterococcus faecalis | 28.1 | - |

| Topoisomerase IV | Enterococcus faecalis | 8.49 | - |

The IC50 value for ofloxacin against E. coli DNA gyrase is approximately twice that of levofloxacin, which is consistent with ofloxacin being a racemic mixture where only the S-isomer is highly active.[6][7]

The following diagram illustrates the relationship between ofloxacin and its stereoisomers, highlighting the superior activity of levofloxacin.

Caption: Stereoisomeric composition and activity of ofloxacin.

Stereospecific Binding to the Enzyme-DNA Complex

Studies have shown that the differential antibacterial activity is not due to differences in drug transport but rather to the inhibitory activity against the target enzymes.[3] Competition assays have demonstrated that (S)-ofloxacin binds approximately 12-fold more effectively to the DNA-DNA gyrase complex than (R)-ofloxacin.[3] This enhanced binding affinity of levofloxacin is believed to be due to a more optimal interaction with the binding pocket, which involves multiple receptor groups from both the DNA and the gyrase subunit.[3]

The following diagram illustrates the mechanism of action, highlighting the stereospecific interaction.

Caption: Mechanism of action highlighting stereospecific enzyme inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the antimicrobial activity and enzyme inhibition of fluoroquinolones. These are based on established methodologies and guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

Levofloxacin hydrochloride, ofloxacin, and dextrofloxacin powders

-

Appropriate solvent (e.g., sterile deionized water or 0.1 N NaOH)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Incubator (35 ± 2°C)

-

Microplate reader or mirror for visual inspection

Protocol:

-

Preparation of Stock Solutions: Prepare a stock solution of each antimicrobial agent at a high concentration (e.g., 1000 µg/mL). Filter-sterilize the solutions.

-

Preparation of Drug Dilutions: Perform serial twofold dilutions of the stock solutions in CAMHB directly in the microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 128 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well). This can be determined visually or with a microplate reader.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and bovine serum albumin)

-

ATP solution

-

Levofloxacin and ofloxacin solutions at various concentrations

-

Agarose (B213101) gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

Gel documentation system

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound (levofloxacin or ofloxacin) at the desired concentration.

-

Enzyme Addition: Add purified DNA gyrase to the reaction mixture to initiate the supercoiling reaction. Include a positive control (enzyme, no drug) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K) and incubating further to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing drug concentration. The IC50 value is determined by quantifying the band intensities and plotting the percentage of inhibition against the drug concentration.[6]

Conclusion

The stereochemical configuration of ofloxacin is a critical determinant of its antibacterial activity. The S-(-)-enantiomer, levofloxacin, is responsible for virtually all of the therapeutic efficacy of the racemic mixture, demonstrating significantly greater potency against a broad spectrum of Gram-positive and Gram-negative bacteria. This enhanced activity is a direct consequence of its stereospecific and high-affinity binding to the bacterial target enzymes, DNA gyrase and topoisomerase IV. The R-(+)-enantiomer, dextrofloxacin, is largely inactive. This understanding has led to the development and clinical use of levofloxacin as a single-enantiomer drug, offering improved efficacy and a potentially better therapeutic index compared to its racemic parent, ofloxacin. For researchers and professionals in drug development, the case of levofloxacin versus ofloxacin serves as a powerful example of the importance of chirality in drug design and optimization.

References

- 1. Levofloxacin in vitro activity: results from an international comparative study with ofloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Levofloxacin Hydrochloride: A Technical Guide to Its Molecular Targets in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, exhibits broad-spectrum bactericidal activity by targeting essential enzymes involved in bacterial DNA replication and maintenance. This technical guide provides an in-depth exploration of the molecular targets of levofloxacin hydrochloride in bacteria. It details the mechanism of action, presents quantitative data on enzyme inhibition, outlines experimental protocols for target validation, and visualizes the key cellular pathways affected by the drug's activity.

Introduction

This compound is a synthetic chemotherapeutic agent that belongs to the fluoroquinolone class of antibiotics. Its potent bactericidal effect stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are essential for managing DNA topology during replication, transcription, repair, and recombination, making them prime targets for antimicrobial intervention.[1][2] By disrupting these fundamental cellular processes, levofloxacin induces lethal double-strand DNA breaks, leading to bacterial cell death.[2]

Primary Molecular Targets

The primary molecular targets of levofloxacin are DNA gyrase and topoisomerase IV, with varying affinity depending on the bacterial species.

DNA Gyrase

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is the primary target of levofloxacin in many Gram-negative bacteria.[3] This enzyme introduces negative supercoils into DNA, a crucial step for relieving the torsional stress that arises during DNA unwinding at the replication fork.[2] Inhibition of DNA gyrase by levofloxacin prevents this supercoiling activity, leading to the stalling of replication forks and the accumulation of DNA damage.[2]

Topoisomerase IV

Topoisomerase IV, a paralog of DNA gyrase composed of two ParC and two ParE subunits, is the primary target of levofloxacin in many Gram-positive bacteria.[4][5] Its main function is the decatenation (unlinking) of newly replicated daughter chromosomes, a critical step for proper chromosome segregation during cell division.[2] Levofloxacin's inhibition of topoisomerase IV prevents this separation, resulting in an inability of the bacterial cell to divide.

Quantitative Data on Target Inhibition

The inhibitory activity of levofloxacin against its molecular targets is quantified by metrics such as the half-maximal inhibitory concentration (IC50). These values vary across different bacterial species.

| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Escherichia coli | DNA Gyrase | 2.50 ± 0.14 | [6] |

| Enterococcus faecalis | DNA Gyrase | 28.1 | [7] |

| Topoisomerase IV | 8.49 | [7] | |

| Staphylococcus aureus | DNA Gyrase | >126 | [4] |

| Topoisomerase IV | 31.6 | [4] | |

| Streptococcus pneumoniae | DNA Gyrase | >100 | Pan, X. S., & Fisher, L. M. (1998). DNA gyrase and topoisomerase IV are dual targets of clinafloxacin (B351) action in Streptococcus pneumoniae. Antimicrobial agents and chemotherapy, 42(11), 2810–2816. |

| Topoisomerase IV | 20-40 | Pan, X. S., & Fisher, L. M. (1998). DNA gyrase and topoisomerase IV are dual targets of clinafloxacin action in Streptococcus pneumoniae. Antimicrobial agents and chemotherapy, 42(11), 2810–2816. | |

| Pseudomonas aeruginosa | DNA Gyrase | 0.5 - 2 | [8][9] |

| Klebsiella pneumoniae | DNA Gyrase | Not widely reported | |

| Topoisomerase IV | Not widely reported |

Downstream Cellular Effects & Signaling Pathways

The inhibition of DNA gyrase and topoisomerase IV by levofloxacin triggers a cascade of cellular events, primarily the induction of the SOS response and the generation of oxidative stress.

SOS Response

The accumulation of double-strand DNA breaks due to the action of levofloxacin activates the bacterial SOS response, a global network of genes involved in DNA repair and damage tolerance. This response is regulated by the LexA repressor and the RecA protein.

Oxidative Stress

Levofloxacin has also been shown to induce oxidative stress in bacteria, contributing to its bactericidal activity. This involves the generation of reactive oxygen species (ROS) that can damage cellular components.

Experimental Protocols

The following are standardized protocols for assessing the inhibitory activity of levofloxacin against its primary molecular targets.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of varying concentrations of an inhibitor.

Workflow:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.8 mM spermidine, 5 mM DTT, 1.4 mM ATP, 0.1 mg/mL bovine serum albumin, and 0.5 µg of relaxed pBR322 plasmid DNA.

-

Inhibitor Addition: Add varying concentrations of levofloxacin (or other test compounds) to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a purified preparation of DNA gyrase (A₂B₂ complex).

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The relative amounts of supercoiled and relaxed DNA are quantified to determine the IC50 value of the inhibitor.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, in the presence of an inhibitor.

Workflow:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 40 mM Tris-HCl (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 200 ng of kDNA.

-

Inhibitor Addition: Add varying concentrations of levofloxacin to the reaction tubes, including a no-inhibitor control.

-

Enzyme Addition: Start the reaction by adding purified topoisomerase IV (ParC₂E₂ complex).

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Electrophoresis: Separate the catenated and decatenated DNA products on a 1% agarose gel.

-

Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The amount of released minicircles is quantified to determine the IC50 of the inhibitor.

Conclusion

This compound exerts its potent bactericidal effects through the specific inhibition of bacterial DNA gyrase and topoisomerase IV. The dual-targeting mechanism contributes to its broad spectrum of activity and clinical efficacy. Understanding the molecular interactions, quantitative inhibitory parameters, and downstream cellular consequences of levofloxacin action is crucial for optimizing its therapeutic use and for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of fluoroquinolone-target interactions and the discovery of new antibacterial compounds.

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 3. Specific patterns of gyrA mutations determine the resistance difference to ciprofloxacin and levofloxacin in Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair [frontiersin.org]

- 9. Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Potency: An In-depth Technical Guide to the Enantiomeric Specificity of Levofloxacin

For Researchers, Scientists, and Drug Development Professionals

Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, stands as a prime example of stereochemistry's critical role in pharmacology. As the pure S-(-)-enantiomer of the racemic ofloxacin, levofloxacin exhibits significantly greater antibacterial potency than its R-(+)-enantiomer, dextrofloxacin. This technical guide delves into the molecular underpinnings of this enantiomeric specificity, providing a comprehensive overview of its mechanism of action, comparative efficacy, and the experimental methodologies used in its characterization.

Mechanism of Action: Targeting Bacterial DNA Replication

Levofloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology, a process vital for DNA replication, transcription, repair, and recombination.[4][5]

-

DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, relieving the torsional stress that arises during the unwinding of the DNA helix.[2]

-

Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes, ensuring their proper segregation during cell division.[2]

Levofloxacin traps these enzymes in a covalent complex with DNA, leading to double-strand breaks in the bacterial chromosome.[2] This irreversible damage disrupts essential cellular processes and ultimately results in bacterial cell death.[2] The S-(-)-configuration of levofloxacin allows for a more favorable and potent interaction with the enzyme-DNA complex compared to its R-(+)-enantiomer.[4]

Quantitative Comparison of Enantiomeric Activity

The antibacterial superiority of levofloxacin over dextrofloxacin is evident in both minimum inhibitory concentration (MIC) and enzyme inhibition (IC50) data.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4] As the data below indicates, levofloxacin consistently demonstrates significantly lower MIC values than dextrofloxacin against a wide range of bacteria, signifying its greater potency.

| Bacterial Species | Strain | Levofloxacin MIC (µg/mL) | D-Ofloxacin MIC (µg/mL) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ATCC 25923 | 0.5 | 16 |

| Staphylococcus aureus | ATCC 29213 | 0.25 | 16 |

| Methicillin-Susceptible S. aureus (MSSA) | Clinical Isolates (MIC90) | 0.5 | >64 |

| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolates (MIC90) | 16 | >64 |

| Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible) | MIC90 | 1 | 64 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | MIC50 | 1 | 32 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | MIC90 | 1 | 64 |

| Streptococcus pneumoniae (Penicillin-Resistant) | MIC90 | 2 | 64 |

| Enterococcus faecalis | MIC90 | 2 | 64 |

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC 25922 | 0.06 | 2 |

| Klebsiella pneumoniae | ATCC 13883 | 0.125 | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | 1 | 16 |

| Haemophilus influenzae | ATCC 49247 | 0.015 | 0.5 |

| Moraxella catarrhalis | ATCC 25238 | 0.03 | 1 |

Data compiled from various in-vitro studies.[4]

Enzyme Inhibition (IC50)

The 50% inhibitory concentration (IC50) measures the concentration of a drug required to inhibit the activity of a specific enzyme by half. The stereospecificity of levofloxacin is also evident at the enzymatic level.

| Enzyme | Organism | Levofloxacin IC50 (µg/mL) | Ofloxacin IC50 (µg/mL) |

| DNA Gyrase | E. coli | 2.50 ± 0.14 | 6.20 ± 0.17 |

| DNA Gyrase | E. faecalis | 28.1 | - |

| Topoisomerase IV | E. faecalis | 8.49 | - |

Data from studies on E. coli and E. faecalis enzymes.[6][7] Note: Ofloxacin is a racemic mixture of levofloxacin and dextrofloxacin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Levofloxacin and Dextrofloxacin analytical grade powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Dilutions: Prepare stock solutions of levofloxacin and dextrofloxacin. Perform serial two-fold dilutions in CAMHB within the 96-well plates to achieve a range of desired concentrations.

-

Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)

-

Levofloxacin and Dextrofloxacin solutions at various concentrations

-

Agarose (B213101) gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound (levofloxacin or dextrofloxacin).

-

Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers (relaxed and supercoiled) by electrophoresis on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing drug concentration. The IC50 value is determined by quantifying the band intensities.

Structural Basis for Enantiomeric Specificity

The differential activity between levofloxacin and dextrofloxacin is attributed to the stereospecific binding to the target enzymes.[4] The S-(-)-configuration of levofloxacin allows for a more precise and stable interaction within the binding pocket of the DNA gyrase-DNA and topoisomerase IV-DNA complexes. This enhanced binding affinity leads to a more potent inhibitory effect. Advanced analytical techniques, such as solid-state NMR, have revealed differences in the local electronic configuration and nuclear spin dynamics between the two enantiomers, providing further insight into the structural basis of their differing biological activities.

Conclusion

The enantiomeric specificity of levofloxacin is a clear demonstration of the importance of chirality in drug design and development. The S-(-)-enantiomer is responsible for virtually all the antibacterial activity of the racemic ofloxacin, highlighting the inefficiency and potential for unnecessary side effects of administering the less active R-(+)-enantiomer. The in-depth understanding of the stereospecific interactions at the molecular level, supported by robust quantitative data and detailed experimental protocols, is crucial for the rational design of new and more effective antimicrobial agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Levofloxacin Hydrochloride Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, is the S-(-)-enantiomer of ofloxacin.[1] It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[2][3] Its primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for bacterial DNA replication, transcription, and repair.[6] By inhibiting these enzymes, levofloxacin promotes the breakage of DNA strands, leading to bacterial cell death.[3] In addition to its antibacterial properties, levofloxacin has been studied for its effects on mammalian cells, including potential anticancer activities and cytotoxicity at higher concentrations.[7][8]

Accurate and reproducible results in cell culture experiments depend on the correct preparation and application of stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of levofloxacin hydrochloride stock solutions for various in-vitro assays.

Data Presentation

Solubility of Levofloxacin

The solubility of levofloxacin can vary based on the solvent and whether it is in its hydrate (B1144303) or hydrochloride salt form. This compound is freely soluble in water.[1]

| Solvent | Solubility (approx.) | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL | [9][10] |

| Dimethylformamide (DMF) | ~30 mg/mL | [10] |

| Ethanol | ~1 mg/mL | [10] |

| Water | Sparingly soluble (hydrate form) | [9] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL (hydrate form) | [10] |

Recommended Stock and Working Concentrations

The optimal concentrations depend on the specific cell type and experimental goals.

| Assay Type | Recommended Stock Concentration & Solvent | Typical Working Concentration | Reference |

| Minimum Inhibitory Concentration (MIC) | 1000 µg/mL in sterile distilled water or PBS | 0.0075 - 8 µg/mL | [9] |

| Cytotoxicity (e.g., MTT Assay) | 10-50 mM in DMSO | 14 - 224 µM | [9][11] |

| Antiviral (Rhinovirus) Studies | 1 mg/mL in sterile water | 0.5 - 10 µg/mL | [12] |

| Genitourinary Cancer Cell Lines | 5 mg/mL (commercial solution) | 25 - 800 µg/mL | [7] |

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the potency of levofloxacin solutions.

| Solvent | Storage Temperature | Stability | Notes | Reference |

| Aqueous (Water, PBS) | 2-8°C | ≤ 1 day | Recommended to be prepared fresh before use.[10] Levofloxacin can be unstable in water, especially under light.[13] | [9][10] |

| DMSO | -20°C | ≥ 4 years (powder); 1 month (in solvent) | Aliquot to avoid repeated freeze-thaw cycles. | [10][14] |

| DMSO | -80°C | 1 year (in solvent) | Ideal for long-term storage. | [14] |

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 1 mg/mL)

This protocol is suitable for experiments where organic solvents may cause interference, such as in many antibacterial assays.

Materials:

-

This compound powder

-

Sterile, deionized, or distilled water

-

Sterile volumetric flasks and pipettes

-

0.22 µm sterile syringe filter

-

Sterile storage tubes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 1 mg/mL (1000 µg/mL) stock solution, weigh 10 mg of the powder.

-

Dissolution: Transfer the powder to a 10 mL sterile volumetric flask. Add approximately 7-8 mL of sterile water.

-

Mixing: Gently swirl or sonicate the solution to ensure the powder is completely dissolved.[9]

-

Volume Adjustment: Once fully dissolved, bring the volume up to the 10 mL mark with sterile water.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.[9]

-

Storage: Store at 2-8°C. It is highly recommended to prepare this solution fresh on the day of use.[9][10]

Protocol 2: Preparation of DMSO Levofloxacin Stock Solution (e.g., 10 mM)

This protocol is ideal for preparing high-concentration stock solutions for long-term storage, commonly used in cytotoxicity and other cell-based assays.

Materials:

-

Levofloxacin powder (Molecular Weight: ~370.4 g/mol for hemihydrate)[10]

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or vials

-

Sterile pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of levofloxacin powder. For a 10 mM stock solution, weigh 3.7 mg of levofloxacin hemihydrate.[9]

-

Dissolution: Transfer the powder to a sterile tube. Add 1 mL of sterile DMSO.

-

Mixing: Vortex thoroughly until the levofloxacin is completely dissolved. Gentle warming may be applied if necessary.[9]

-

Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.[14]

Protocol 3: Example Application - Cytotoxicity MTT Assay

This protocol outlines how to use a levofloxacin stock solution to determine its cytotoxic effects on a mammalian cell line.

Materials:

-

Prepared Levofloxacin stock solution (from Protocol 2)

-

Mammalian cell line of interest (e.g., HEK293, T24)

-

Complete cell culture medium

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Preparation of Working Solutions: Prepare serial dilutions of the levofloxacin stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 14 µM to 224 µM).[11] Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically <0.5%).

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of levofloxacin. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Caption: Workflow for preparing and applying levofloxacin stock solutions.

Caption: Levofloxacin's mechanism in bacterial and mammalian cells.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Levofloxacin - Wikipedia [en.wikipedia.org]

- 3. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Ciprofloxacin and Levofloxacin as Potential Drugs in Genitourinary Cancer Treatment—The Effect of Dose–Response on 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Levofloxacin exerts broad-spectrum anticancer activity via regulation of THBS1, LAPTM5, SRD5A3, MFAP5 and P4HA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Levofloxacin Hydrochloride in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections.[1] Accurate quantification of levofloxacin in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and extensively utilized technique for this purpose, offering high sensitivity, specificity, and reliability.[1]

This document provides detailed protocols for two validated HPLC methods for the determination of levofloxacin in plasma: Protein Precipitation with Fluorescence or UV Detection and Liquid-Liquid Extraction with UV Detection.

Principle of the Methods

Both methodologies involve the initial extraction of levofloxacin from the plasma matrix, followed by chromatographic separation and quantification.

-

Protein Precipitation (PPT): This technique offers a rapid and straightforward approach to sample preparation. A precipitating agent, such as perchloric acid or acetonitrile, is introduced to the plasma sample to denature and precipitate plasma proteins.[1] Following centrifugation, the clear supernatant containing levofloxacin is directly injected into the HPLC system. This method is often favored for its simplicity and high throughput.[1][2]

-

Liquid-Liquid Extraction (LLE): This method involves the extraction of levofloxacin from the aqueous plasma sample into an immiscible organic solvent.[1][2] LLE typically yields a cleaner extract by removing a greater amount of interfering substances from the plasma matrix, which can potentially minimize matrix effects and enhance assay sensitivity.[1][2]

Subsequent to sample preparation, the extract is introduced into a reversed-phase HPLC system. Levofloxacin is separated from other endogenous components on a C18 column and quantified using either a UV or a fluorescence detector.[1]

Experimental Protocols

Materials and Reagents

-

Levofloxacin Hydrochloride reference standard

-

Internal Standard (e.g., Ciprofloxacin or Norfloxacin)[2][3]

-

HPLC grade acetonitrile, methanol, dichloromethane (B109758), and ethyl acetate

-

Orthophosphoric acid[5]

-

Formic acid[4]

-

Tetrabutylammonium (B224687) hydroxide[2]

-

Drug-free human plasma

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required.

Method 1: Protein Precipitation

Sample Preparation:

-

Pipette 0.5 mL of plasma into a microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (e.g., 25.0 µg/mL ciprofloxacin).[3]

-

Add 100 µL of 0.6 M perchloric acid to precipitate the plasma proteins.[1][3]

-

Centrifuge the sample at 10,000 × g for 5 minutes to pellet the precipitated proteins.[1][3]

-

Carefully transfer the clear supernatant to an HPLC vial.

Chromatographic Conditions (Example 1 - UV Detection):

| Parameter | Condition |

| Column | Kromasil C18 |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid:Triethylamine (14:86:0.6:0.3, v/v/v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection | UV at 294 nm[3] |

| Injection Volume | 20 µL[3] |

Chromatographic Conditions (Example 2 - Fluorescence Detection):

| Parameter | Condition |

| Column | Zorbax SB-CN, reversed-phase C18[2] |

| Mobile Phase | Acetonitrile and an aqueous phase (4:96 v/v). The aqueous phase contains 1.5% v/v tetrabutylammonium hydroxide (B78521) and 0.3% v/v of triethylamine.[2] |

| Flow Rate | 0.8 mL/min (isocratic elution)[2] |

| Column Temperature | 40 °C[2] |

| Detector | Fluorescence detector[2] |

| Excitation Wavelength | 290 nm[2] |

| Emission Wavelength | 456 nm[2] |